molecular formula C23H14BrN3 B10850187 2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole

2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole

Cat. No.: B10850187
M. Wt: 412.3 g/mol
InChI Key: XFVVNPCUAYGFFE-UHFFFAOYSA-N
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Description

2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole is a complex organic compound that belongs to the class of heterocyclic compounds It features an indole moiety fused with a phenanthroimidazole structure, which is further substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole structure, which can then be further modified to introduce the phenanthroimidazole moiety and the bromine substituent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole is unique due to its fused heterocyclic structure, which imparts distinct chemical and physical properties. Its combination of indole and phenanthroimidazole moieties makes it a versatile compound with diverse applications in various fields of research and industry.

Properties

Molecular Formula

C23H14BrN3

Molecular Weight

412.3 g/mol

IUPAC Name

2-(5-bromo-1H-indol-3-yl)-1H-phenanthro[9,10-d]imidazole

InChI

InChI=1S/C23H14BrN3/c24-13-9-10-20-18(11-13)19(12-25-20)23-26-21-16-7-3-1-5-14(16)15-6-2-4-8-17(15)22(21)27-23/h1-12,25H,(H,26,27)

InChI Key

XFVVNPCUAYGFFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)C5=CNC6=C5C=C(C=C6)Br

Origin of Product

United States

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